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Compound of Interest

Compound Name:
1-Methyl-1H-imidazole-2-

carbaldehyde

Cat. No.: B082426 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of

the Spectroscopic Signatures of 1-Methyl-1H-imidazole-2-carbaldehyde and its Positional

Isomers.

This guide provides a comprehensive comparison of the spectroscopic properties of three key

isomers of 1-Methyl-1H-imidazole-carbaldehyde: the 2-carbaldehyde, 4-carbaldehyde, and 5-

carbaldehyde derivatives. Understanding the distinct spectroscopic fingerprints of these

isomers is crucial for their unambiguous identification, characterization, and application in

medicinal chemistry and materials science. The data presented herein is compiled from various

spectroscopic databases and scientific literature to offer a comparative overview.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the three isomers of 1-Methyl-

1H-imidazole-carbaldehyde.

Table 1: ¹H NMR Spectroscopic Data
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Isomer Chemical Shift (δ) and Multiplicity

1-Methyl-1H-imidazole-2-carbaldehyde
Data not sufficiently available in a comparable

format.

1-Methyl-1H-imidazole-4-carbaldehyde
Data not sufficiently available in a comparable

format.

1-Methyl-1H-imidazole-5-carbaldehyde
Data not sufficiently available in a comparable

format.

Table 2: ¹³C NMR Spectroscopic Data

Isomer Chemical Shift (δ)

1-Methyl-1H-imidazole-2-carbaldehyde
Data not sufficiently available in a comparable

format.

1-Methyl-1H-imidazole-4-carbaldehyde
Data not sufficiently available in a comparable

format.

1-Methyl-1H-imidazole-5-carbaldehyde
Data not sufficiently available in a comparable

format.

Table 3: Infrared (IR) Spectroscopy Data

Isomer Key Vibrational Frequencies (cm⁻¹)

1-Methyl-1H-imidazole-2-carbaldehyde
A gas-phase IR spectrum is available from the

NIST Mass Spectrometry Data Center.[1]

1-Methyl-1H-imidazole-4-carbaldehyde No comprehensive data available.

1-Methyl-1H-imidazole-5-carbaldehyde No comprehensive data available.

Table 4: Mass Spectrometry Data
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Isomer Molecular Formula Molecular Weight
Key Mass-to-
Charge Ratios
(m/z)

1-Methyl-1H-

imidazole-2-

carbaldehyde

C₅H₆N₂O[1] 110.11 g/mol [1]

Data available from

the NIST Mass

Spectrometry Data

Center.[1]

1-Methyl-1H-

imidazole-4-

carbaldehyde

C₅H₆N₂O 110.11 g/mol 110, 109[2]

1-Methyl-1H-

imidazole-5-

carbaldehyde

C₅H₆N₂O[3] 110.11 g/mol [3] 110, 109, 54[3]

Experimental Workflow
The following diagram illustrates a general workflow for the comparative spectroscopic analysis

of isomers.
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General Workflow for Isomer Spectroscopic Analysis
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Data Processing & Comparison

1-Methyl-1H-imidazole-2-carbaldehyde

NMR Spectroscopy
(¹H, ¹³C)IR SpectroscopyMass Spectrometry

1-Methyl-1H-imidazole-4-carbaldehyde 1-Methyl-1H-imidazole-5-carbaldehyde

Process NMR Data
(Chemical Shifts, Coupling Constants)

Process IR Data
(Vibrational Frequencies)
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Comparative Analysis

Conclusion

Structural Elucidation
&
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Caption: Workflow for the spectroscopic comparison of isomers.

Experimental Protocols
Detailed experimental protocols for the spectroscopic techniques mentioned are provided

below. These are generalized procedures and may require optimization based on the specific

instrument and sample characteristics.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the imidazole-carbaldehyde isomer

in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is

critical as it can influence chemical shifts.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher)

equipped with a standard 5 mm probe.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

The spectral width should encompass the expected proton chemical shift range (typically

0-12 ppm).

¹³C NMR Acquisition:

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds,

and a larger number of scans compared to ¹H NMR.

The spectral width should cover the expected carbon chemical shift range (typically 0-200

ppm).

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Sample Preparation:
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Solid Samples (KBr Pellet): Grind a small amount of the sample with dry potassium

bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic

press.

Solid Samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal.

Solution Samples: Dissolve the sample in a suitable IR-transparent solvent (e.g.,

chloroform, carbon tetrachloride) and place the solution in a liquid IR cell.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or pure solvent).

Record the sample spectrum.

The final spectrum is typically presented as percent transmittance or absorbance versus

wavenumber (cm⁻¹). The typical range is 4000-400 cm⁻¹.

Data Analysis: Identify characteristic absorption bands corresponding to functional groups

present in the molecule, such as C=O (aldehyde), C-H (aromatic and aliphatic), and C=N

(imidazole ring) stretching and bending vibrations.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a suitable inlet system, such as direct infusion, or coupled with a separation technique like

Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is

common for GC-MS and provides characteristic fragmentation patterns. Electrospray

Ionization (ESI) is often used for LC-MS and typically produces the protonated molecular ion

[M+H]⁺.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion

intensity versus m/z.

Data Analysis: Determine the molecular weight of the compound from the molecular ion

peak. Analyze the fragmentation pattern to gain structural information and confirm the

identity of the isomer.

Discussion of Spectroscopic Differences
The position of the methyl and carbaldehyde groups on the imidazole ring significantly

influences the electronic environment of the molecule, leading to distinct spectroscopic features

for each isomer.

NMR Spectroscopy: The chemical shifts of the imidazole ring protons and carbons are

expected to be highly sensitive to the substituent positions. For instance, the proton and

carbon adjacent to the electron-withdrawing carbaldehyde group will experience a downfield

shift. The coupling constants between the ring protons can also provide valuable structural

information.

IR Spectroscopy: While all isomers will exhibit a characteristic C=O stretching frequency for

the aldehyde group, its exact position may vary slightly due to electronic effects. The

fingerprint region (below 1500 cm⁻¹) is expected to show significant differences between the

isomers, reflecting the unique vibrational modes of each molecule.

Mass Spectrometry: While all isomers have the same molecular weight, their fragmentation

patterns under EI conditions can differ. The position of the substituents will influence the

stability of the fragment ions, leading to variations in their relative abundances in the mass

spectrum.

Conclusion
The spectroscopic analysis of 1-Methyl-1H-imidazole-carbaldehyde isomers reveals that each

compound possesses a unique set of spectral data. While a complete and directly comparative

dataset is not readily available in a single source, the compiled information from various

databases provides a solid foundation for their differentiation. For unambiguous identification, a

combination of NMR, IR, and Mass Spectrometry is recommended. The distinct patterns in

chemical shifts, vibrational frequencies, and fragmentation patterns serve as reliable
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fingerprints for each specific isomer, which is of paramount importance for quality control and

characterization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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